molecular formula C16H21NO6 B1679267 Remetinostat CAS No. 946150-57-8

Remetinostat

Cat. No. B1679267
CAS RN: 946150-57-8
M. Wt: 323.34 g/mol
InChI Key: XDZAHHULFQIBFE-UHFFFAOYSA-N
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Future Directions

Remetinostat has shown positive clinical efficacy and acceptable tolerability without systemic side effects in three types of skin cancer . It has been granted Orphan Drug Designation (ODD) in the US . In December 2018, Medivir had clarifying and positive discussions with FDA about the design of the phase III program for MF-CTCL . One successful phase III study is expected to be sufficient for market approval as treatment for patients with early-stage MF-CTCL .

Biochemical Analysis

Biochemical Properties

Remetinostat functions as an HDAC inhibitor, which means it inhibits the activity of histone deacetylases. These enzymes are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and suppression of gene expression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . This compound specifically interacts with HDAC isoforms 1, 3, and 6 . This interaction leads to the modulation of gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In basal cell carcinoma, this compound reduces tumor burden by inhibiting cell proliferation and inducing apoptosis . It also affects cell signaling pathways, such as the Hedgehog signaling pathway, which is crucial for the growth and survival of BCC cells . Additionally, this compound influences gene expression by increasing the acetylation of histones, leading to the activation of tumor suppressor genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting HDACs. This inhibition results in the accumulation of acetylated histones, which in turn leads to chromatin remodeling and changes in gene expression . The increased acetylation of histones promotes the transcription of genes involved in cell cycle arrest and apoptosis, thereby inhibiting tumor growth . This compound also affects the phosphorylation of histones, further modulating gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is designed to be stable and retain its potency within the skin while being rapidly metabolized upon absorption . This ensures that its effects are localized to the skin, minimizing systemic exposure and side effects . Long-term studies have shown that this compound remains effective in reducing tumor burden and inducing apoptosis over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been associated with increased efficacy in reducing tumor size and burden . At very high doses, there may be an increased risk of local skin irritation and other adverse effects . It is important to determine the optimal dosage that maximizes efficacy while minimizing side effects .

Metabolic Pathways

This compound is primarily metabolized in the skin, where it retains its potency and exerts its effects locally . Upon absorption, it is rapidly degraded, minimizing systemic exposure . The metabolic pathways involved in the degradation of this compound include hydrolysis and subsequent excretion . This localized metabolism ensures that the compound remains active in the skin while reducing the risk of systemic toxicity .

Transport and Distribution

This compound is designed for topical application, which allows it to be absorbed directly into the skin . Once absorbed, it is distributed within the skin layers, where it exerts its effects on target cells . The compound is rapidly metabolized upon reaching the bloodstream, ensuring that its effects are localized to the skin . This targeted distribution minimizes systemic exposure and reduces the risk of side effects .

Subcellular Localization

Within the skin cells, this compound is primarily localized in the nucleus, where it interacts with histone proteins . The compound’s ability to inhibit HDACs and promote histone acetylation is crucial for its therapeutic effects . The subcellular localization of this compound ensures that it effectively modulates gene expression and inhibits tumor growth .

Preparation Methods

The synthesis of remetinostat involves several steps, including the preparation of key intermediates and the final coupling reaction. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that this compound is formulated as a 1% gel for topical application .

Chemical Reactions Analysis

Remetinostat, as an HDAC inhibitor, primarily interacts with histone proteins by inhibiting their deacetylation. This inhibition leads to increased acetylation of histones, which affects gene expression. The compound does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

properties

IUPAC Name

methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZAHHULFQIBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647779
Record name Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946150-57-8
Record name Remetinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remetinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 946150-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMETINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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